molecular formula C12H17N3O2 B8671552 CID 74894258

CID 74894258

Cat. No. B8671552
M. Wt: 235.28 g/mol
InChI Key: WXNVXEDYZMJYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 74894258 is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 74894258 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 74894258 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

CID 74894258

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

4-benzyl-N'-hydroxymorpholine-2-carboximidamide

InChI

InChI=1S/C12H17N3O2/c13-12(14-16)11-9-15(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H2,13,14)

InChI Key

WXNVXEDYZMJYOG-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(=NO)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-benzylmorpholine-2-carbonitrile (intermediate 25, 5.0 g, 24.7 mmol) in the mixture of ethanol and water (2/1, 75 ml) was added hydroxylamine hydrochloride (5.2 g, 74.2 mmol) and sodium bicarbonate (13.1 g, 123.5 mmol), and the reaction mixture was stirred under reflux for 12 hours. The reaction was diluted with chloroform, and the reaction mixture was washed with water and brine. The organic layer was dried over magnesium sulfate, and concentrated in vacuo. The resulting 4-benzyl-N′-hydroxymorpholine-2-carboxamidine (intermediate 26) was used for next reaction without further purification.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Reaction of 4-benzylmorpholine-2-carbonitrile with hydroxylamine hydrochloride and sodium hydroxide provided 4-benzyl-N′-hydroxymorpholine-2-carboximidamide, which was condensed with cyclopropanecarboxylic acid using 1,3-dicyclohexylcarbodiimide. Cyclization using tetrabutylammonium fluoride (see A. R. Gangloff et al., Tetrahedron Lett. 2001, 42, 1441-1443), followed by debenzylation, afforded 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine.
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